molecular formula C17H14FN3O2S B2956564 8-fluoro-2-(2-(thiophen-2-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034275-60-8

8-fluoro-2-(2-(thiophen-2-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No. B2956564
CAS RN: 2034275-60-8
M. Wt: 343.38
InChI Key: JPKUGONGUVDURY-UHFFFAOYSA-N
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Description

8-fluoro-2-(2-(thiophen-2-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one is a useful research compound. Its molecular formula is C17H14FN3O2S and its molecular weight is 343.38. The purity is usually 95%.
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Scientific Research Applications

Nuclear Magnetic Resonance (NMR) Studies

Research has explored the NMR characteristics of bicyclic thiophene derivatives, including compounds with structural similarities to the one . These studies have highlighted the observation of through-space H–F coupling over seven bonds in certain derivatives, providing insights into the molecular structure and electronic interactions within these compounds (Hirohashi, Inaba, & Yamamoto, 1975).

Antimicrobial and Antitumor Activity

Several studies have synthesized novel derivatives incorporating thiophene and pyrimidine moieties, investigating their antimicrobial and antitumor activities. For instance, novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones were synthesized and evaluated for antimicrobial activities, with some compounds showing mild activities (Gomha, Mohamed, Zaki, Ewies, Elroby, & Elroby, 2018). Moreover, fluorinated and iodinated pyrrolopyrimidines have been developed as potential ligands for imaging receptors, highlighting their utility in biomedical research (Martarello et al., 2001).

Synthesis of Fluoro Substituted Compounds

The synthesis of fluoro-substituted benzo[b]pyran derivatives with potential anti-lung cancer activity has been reported. These studies involve the synthesis of various derivatives and testing against human cancer cell lines, indicating the importance of fluoro-substituted compounds in medicinal chemistry (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Quantum Chemical Calculations and Cytotoxic Activity

Quantum chemical calculations and cytotoxic activities of new 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives have been explored. These studies demonstrate the synthesis, structural characterization, and evaluation of cytotoxic activities against cancerous cell lines, contributing to the development of potential therapeutic agents (Kökbudak, Saracoglu, Akkoç, Çimen, Yilmazer, & Kandemirli, 2020).

Translocator Protein Ligands

Novel Pyrazolo[1,5-a]pyrimidines have been synthesized as ligands for the Translocator Protein 18 kDa (TSPO), indicating their potential in imaging neuroinflammatory processes through positron emission tomography (PET). This research underscores the role of fluorinated compounds in developing diagnostic tools for neurological conditions (Damont et al., 2015).

properties

IUPAC Name

13-fluoro-5-(2-thiophen-2-ylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c18-11-3-4-15-19-14-5-6-20(10-13(14)17(23)21(15)9-11)16(22)8-12-2-1-7-24-12/h1-4,7,9H,5-6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKUGONGUVDURY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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